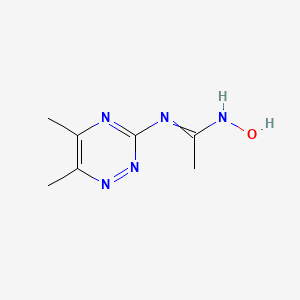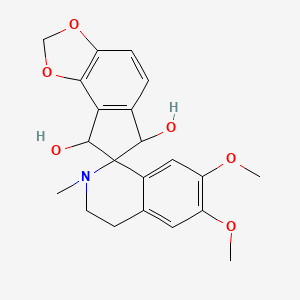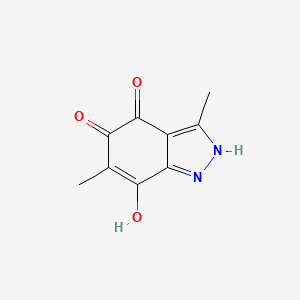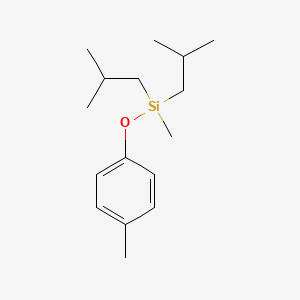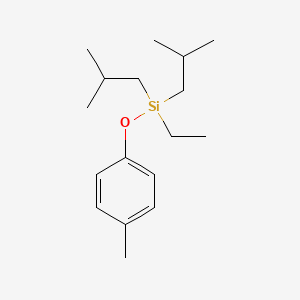
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane is an organosilicon compound characterized by its unique structure, which includes an ethyl group, a 4-methylphenoxy group, and two 2-methylpropyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with ethyltrichlorosilane in the presence of a base, followed by the addition of 2-methylpropylmagnesium bromide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The phenoxy and alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial for its reactivity and stability in various chemical environments. The compound can interact with molecular targets through these bonds, influencing pathways related to material properties and biological activity.
類似化合物との比較
Ethyl(4-methylphenoxy)bis(2-methylpropyl)silane can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to silicon and are commonly used in organic synthesis.
Phenylsilanes: Compounds with phenyl groups attached to silicon, known for their stability and reactivity.
Alkoxysilanes: Compounds with alkoxy groups attached to silicon, widely used in the production of siloxane polymers.
This compound is unique due to its combination of phenoxy and alkyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
59280-42-1 |
|---|---|
分子式 |
C17H30OSi |
分子量 |
278.5 g/mol |
IUPAC名 |
ethyl-(4-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C17H30OSi/c1-7-19(12-14(2)3,13-15(4)5)18-17-10-8-16(6)9-11-17/h8-11,14-15H,7,12-13H2,1-6H3 |
InChIキー |
JXSBDVRAYOAXNN-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC(C)C)(CC(C)C)OC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


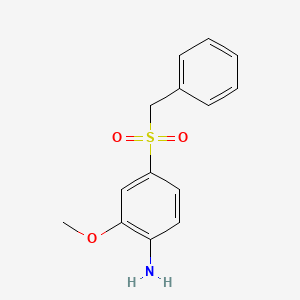
![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
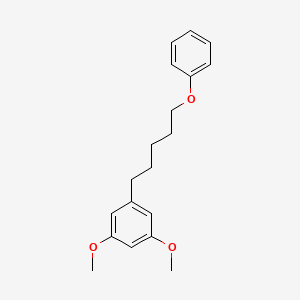
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)
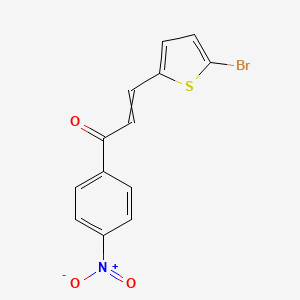

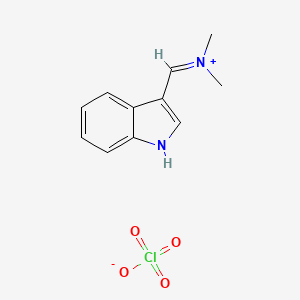
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
